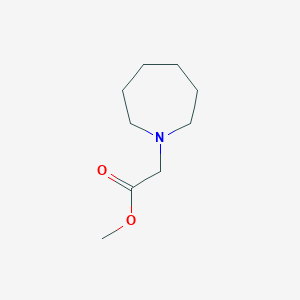
Methyl 2-(azepan-1-yl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-(azepan-1-yl)acetate, with the chemical formula C9H17NO2, is an organic compound. Its IUPAC name is This compound . This compound belongs to several categories, including aliphatic cyclic structures, aliphatic heterocycles, aromatic heterocycles, and esters.
Méthodes De Préparation
Synthetic Routes:: The synthesis of Methyl 2-(azepan-1-yl)acetate involves the reaction between azepane (a seven-membered cyclic amine) and acetic acid. The reaction proceeds via nucleophilic substitution, resulting in the formation of the desired ester. The synthetic route can be summarized as follows:
Azepane+Acetic Acid→Methyl 2-(azepan-1-yl)acetate
Reaction Conditions:: The reaction typically occurs under mild conditions, with the use of a suitable solvent (such as ethanol or methanol) and a weak acid catalyst (e.g., sulfuric acid). The reaction temperature is usually around room temperature.
Industrial Production:: While there isn’t extensive information on large-scale industrial production, this compound can be synthesized in laboratories or small-scale settings.
Analyse Des Réactions Chimiques
Reactivity:: Methyl 2-(azepan-1-yl)acetate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be cleaved by aqueous acid or base, yielding the corresponding carboxylic acid and alcohol.
Reduction: Reduction with hydrogen and a suitable catalyst can convert the ester to the corresponding alcohol.
Substitution: The ester group can be substituted with other functional groups (e.g., halogens, amines) under appropriate conditions.
Hydrolysis: Dilute acid (e.g., HCl), heat, and water.
Reduction: Hydrogen gas (H) and a metal catalyst (e.g., palladium on carbon).
Substitution: Various nucleophiles (e.g., amines, halides) and appropriate solvents.
Major Products:: The hydrolysis of this compound yields acetic acid and azepane.
Applications De Recherche Scientifique
Methyl 2-(azepan-1-yl)acetate finds applications in:
Organic Synthesis: As a building block for more complex molecules.
Medicinal Chemistry: Potential use in drug development due to its structural features.
Flavor and Fragrance Industry: It may contribute to specific odor profiles.
Mécanisme D'action
The exact mechanism of action for Methyl 2-(azepan-1-yl)acetate remains an area of ongoing research. It likely interacts with cellular receptors or enzymes, affecting biological processes.
Comparaison Avec Des Composés Similaires
While detailed comparisons are scarce, Methyl 2-(azepan-1-yl)acetate stands out due to its unique seven-membered azepane ring. Similar compounds include other esters and cyclic amines.
Propriétés
Formule moléculaire |
C9H17NO2 |
|---|---|
Poids moléculaire |
171.24 g/mol |
Nom IUPAC |
methyl 2-(azepan-1-yl)acetate |
InChI |
InChI=1S/C9H17NO2/c1-12-9(11)8-10-6-4-2-3-5-7-10/h2-8H2,1H3 |
Clé InChI |
GNUZJPUUUCAMNF-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)CN1CCCCCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


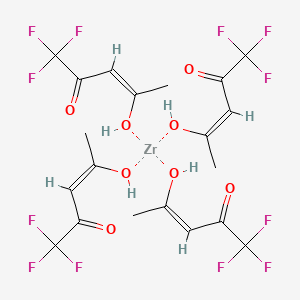
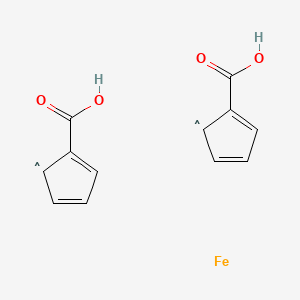






![(7R,10S)-(+)-1-Aza-10-isopropyl-8-oxa-4-thiabicyclo[5.3.0]-2-decanone](/img/structure/B12061488.png)

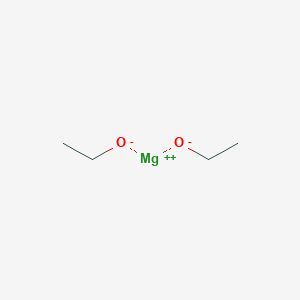

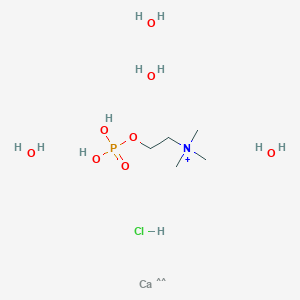
![[(2S,3S)-3-(Bromomethyl)oxiran-2-yl]methyl [(1S,4R)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl]methanesulfonate](/img/structure/B12061508.png)
